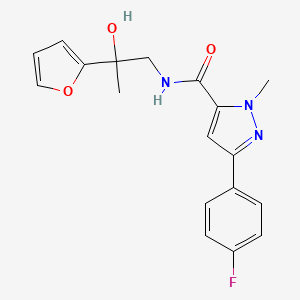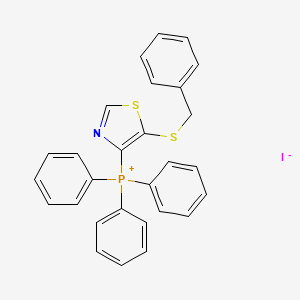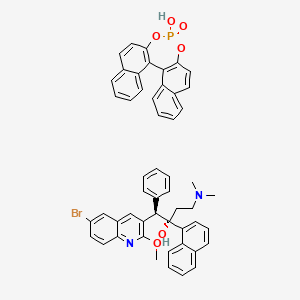
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18FN3O3 and its molecular weight is 343.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Compounds with structures similar to the specified chemical have been extensively studied for their potential medicinal applications. For instance, pyrazole derivatives have shown promise in treating various diseases due to their diverse biological activities. Studies have demonstrated that these compounds possess significant antioxidant, anti-breast cancer, and anti-inflammatory properties. Their interactions with key enzymes such as Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are pivotal in inflammation and cancer, respectively, have been explored through molecular docking studies. This research suggests that certain pyrazole derivatives could serve as potential COX-2 inhibitors or anti-inflammatory drugs in the future (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Organic Synthesis and Chemical Characterization
The synthesis of novel pyrazole and imidazole derivatives and their subsequent characterization have been a significant area of research. These compounds are synthesized through methods like the Mannich base method, and their structures are confirmed using various spectroscopic techniques. Their antimicrobial activity has been evaluated, indicating the potential for these compounds in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
Material Science Applications
In material science, the focus has been on utilizing pyrazole-based compounds for developing new materials with desired properties. For example, the synthesis of Schiff bases of chitosan using heteroaryl pyrazole derivatives has been explored. These new compounds have been characterized by various methods and screened for their biological activity against different bacteria and fungi. The antimicrobial activity was found to depend on the type of Schiff base moiety, indicating the potential of these compounds in creating new materials with specific biological properties (Hamed et al., 2020).
properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-18(24,16-4-3-9-25-16)11-20-17(23)15-10-14(21-22(15)2)12-5-7-13(19)8-6-12/h3-10,24H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIPIFPMIKYOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)thiourea](/img/structure/B2828099.png)
![2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2828101.png)
![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B2828102.png)
![4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2828104.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2828105.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2828107.png)

![N-(5-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2828110.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2828111.png)
![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/no-structure.png)


